molecular formula C21H22N4O3 B12169695 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide

Cat. No.: B12169695
M. Wt: 378.4 g/mol
InChI Key: WFEKKYTYRQVPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dihydro-1-benzofuran-5-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide typically involves multiple steps. One common method starts with the preparation of the benzofuran ring through an intramolecular Friedel–Crafts reaction . The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes . The final step involves coupling the benzofuran and triazole intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1-benzofuran-5-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Benzofuran-5-carboxylic acid.

    Reduction: Corresponding amines from the triazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes or receptors, modulating their activity . The triazole ring may also play a role in binding to biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dihydro-1-benzofuran-5-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]propanamide

InChI

InChI=1S/C21H22N4O3/c1-27-17-6-2-15(3-7-17)13-19-22-21(25-24-19)23-20(26)9-5-14-4-8-18-16(12-14)10-11-28-18/h2-4,6-8,12H,5,9-11,13H2,1H3,(H2,22,23,24,25,26)

InChI Key

WFEKKYTYRQVPCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CCC3=CC4=C(C=C3)OCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.